molecular formula C13H9NO6S B3126128 (6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate CAS No. 331460-12-9

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate

Cat. No.: B3126128
CAS No.: 331460-12-9
M. Wt: 307.28 g/mol
InChI Key: VEMKDUHOZUGHAM-UHFFFAOYSA-N
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Description

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate is a heterocyclic compound featuring a benzodioxole scaffold substituted with a nitro group at the 6-position and a thiophene-2-carboxylate ester moiety at the 5-methyl position. This structure combines electron-withdrawing (nitro) and electron-donating (benzodioxole) groups, which influence its electronic properties and reactivity.

The benzodioxole moiety is known for its role in enhancing metabolic stability and bioavailability in pharmaceutical agents, while the thiophene-carboxylate group contributes to π-stacking interactions and ligand-receptor binding in bioactive molecules .

Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-13(12-2-1-3-21-12)18-6-8-4-10-11(20-7-19-10)5-9(8)14(16)17/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMKDUHOZUGHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189367
Record name (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331460-12-9
Record name (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331460-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 1,3-benzodioxole followed by the introduction of a thiophene carboxylate group through esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylate group can be modified through esterification reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, acids like sulfuric acid.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

    Esterification: Different ester derivatives depending on the alcohol used.

Scientific Research Applications

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate involves its interaction with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to interfere with cell division processes by targeting microtubules. The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Nitro vs. Methoxy Groups : The nitro group in the target compound enhances electrophilicity at the benzodioxole ring, contrasting with the electron-donating methoxy groups in analogues (e.g., ), which increase electron density and alter regioselectivity in further reactions .

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : Analogues with hydroxy groups (e.g., ) exhibit strong intermolecular hydrogen bonds (O–H···O), whereas the nitro group in the target compound may participate in weaker C–H···O interactions, affecting crystal packing .
  • Ring Puckering : The benzodioxole ring’s planarity contrasts with puckered tetrahydrofuran rings in analogues (), influencing molecular conformation and packing efficiency .

Stability and Reactivity

  • Oxidative Stability: The nitro group may render the target compound more resistant to oxidative degradation compared to amino-substituted analogues (), which are prone to oxidation .
  • Hydrolytic Sensitivity : The thiophene-2-carboxylate ester is susceptible to hydrolysis under basic conditions, similar to ethyl/methyl esters in analogues () .

Biological Activity

The compound (6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate is a complex organic molecule characterized by its unique structural features, including a benzodioxole moiety with a nitro substitution and a thiophene carboxylate group. This structure is believed to confer significant biological activity, making it a subject of interest in various fields, particularly medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

C12H9NO5S\text{C}_{12}\text{H}_{9}\text{N}\text{O}_5\text{S}

Synthesis

The synthesis of This compound typically involves multi-step organic reactions. A common method includes the reaction of methyl 2-cyanoacetate with 6-nitrobenzo[d][1,3]dioxole in the presence of a base under controlled conditions. This yields the target compound with significant yield and purity.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Anticancer Properties :
    • Studies have shown that derivatives of 1,3-benzodioxole compounds demonstrate cytotoxicity against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells.
  • Antimicrobial Activity :
    • Similar compounds have been tested for their ability to inhibit bacterial growth. The presence of the nitro group is thought to enhance this activity by interfering with bacterial metabolic processes.
  • Anti-inflammatory Effects :
    • Research has indicated potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Activity

A study conducted on a series of benzodioxole derivatives, including This compound , revealed significant selectivity for cancer cells over normal cells. The compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa) and exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone in agar diffusion assays, suggesting effective antibacterial activity.

Interaction Studies

Interaction studies involving This compound focus on its binding affinity to specific biological targets. Techniques such as molecular docking simulations and surface plasmon resonance have been employed to elucidate the binding mechanisms and affinities of the compound toward various receptors and enzymes.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights their unique features and biological activities:

Compound NameStructureUnique Features
Methyl 5-(1,3-benzothiazol-2-ylsulfanyl)-4-nitrothiophene-2-carboxylateStructureContains a benzothiazole moiety
Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylateStructureFeatures a cyanoacrylate structure
Methyl 5-(3,5-dichloropyridin-4-yl)sulfanyl-thiophene-2-carboxamideStructureIncorporates a pyridine ring

These compounds exhibit varying degrees of biological activity influenced by their structural elements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate
Reactant of Route 2
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(6-nitro-2H-1,3-benzodioxol-5-yl)methyl thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.